

Spectroscopic Analysis of Ethyl 3-bromo-2-oxobutanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-bromo-2-oxobutanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-bromo-2-oxobutanoate** ($C_6H_9BrO_3$), a valuable intermediate in organic synthesis. The document details available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **Ethyl 3-bromo-2-oxobutanoate**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.15-5.20	Quartet (q)	1H	CH
4.32-4.45	Multiplet (m)	2H	OCH ₂
1.82-1.85	Doublet (d)	3H	CH ₃ (adjacent to CH)
1.38-1.41	Triplet (t)	3H	CH ₃ (of ethyl group)

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppm	Assignment
~190	C=O (ketone)
~160	C=O (ester)
~63	OCH ₂
~45	CHBr
~18	CH ₃ (adjacent to CH)
~14	CH ₃ (of ethyl group)

Note: These are predicted values and may vary from experimental results.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Predicted Frequency (cm ⁻¹)	Functional Group
~2980	C-H stretch (aliphatic)
~1740	C=O stretch (ester)
~1720	C=O stretch (ketone)
~1250	C-O stretch (ester)
~650	C-Br stretch

Note: These are predicted values based on characteristic functional group absorptions.

Table 4: Mass Spectrometry (MS) Data

Property	Value
Molecular Formula	C ₆ H ₉ BrO ₃
Molecular Weight	209.04 g/mol [1]
Predicted m/z of Molecular Ion [M] ⁺	208/210 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)
Predicted Key Fragment Ions (m/z)	163/165 ([M-OC ₂ H ₅] ⁺), 129 ([M-Br] ⁺), 87 ([M-Br-C ₂ H ₂ O] ⁺), 43 ([CH ₃ CO] ⁺)

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine.

Experimental Protocols

Detailed methodologies for the acquisition of the cited and predicted spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz. The sample of **Ethyl 3-bromo-2-oxobutanoate** was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two potassium bromide (KBr) plates for analysis. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

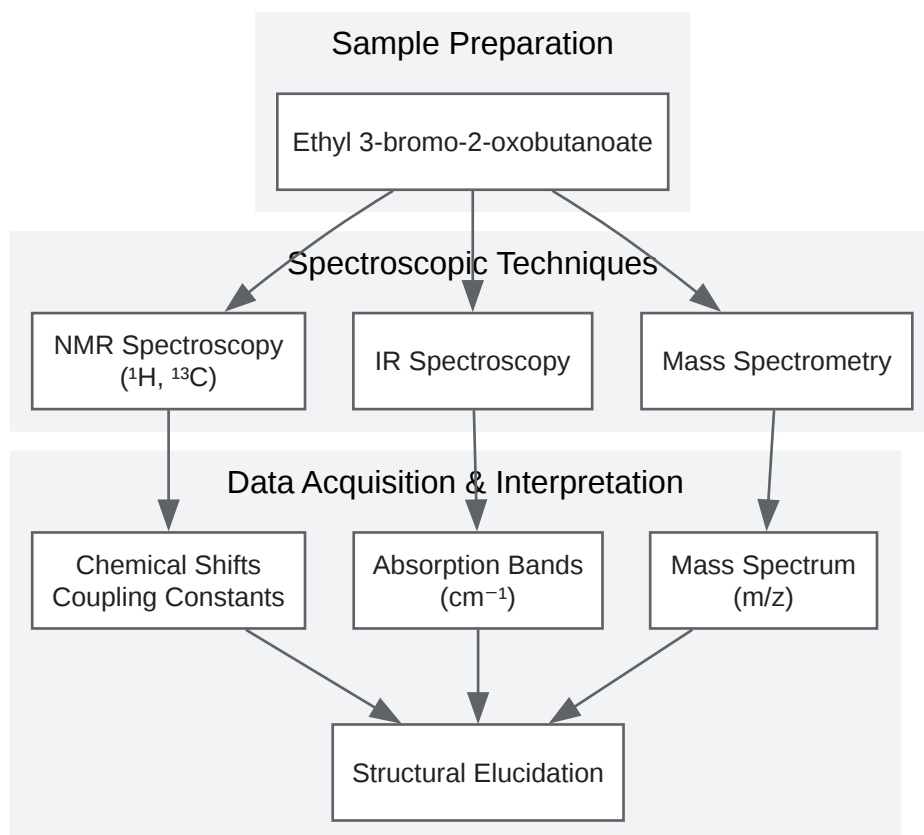
Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by a mass analyzer. The mass-to-charge ratio (m/z) of the ions would be recorded to produce the mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 3-bromo-2-oxobutanoate**.

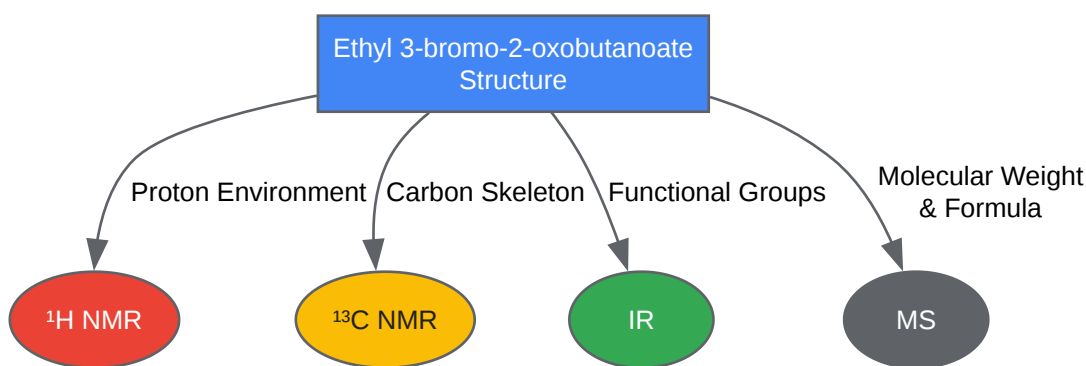


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Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of **Ethyl 3-bromo-2-oxobutanoate**.



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References

- 1. Ethyl 3-bromo-2-oxobutanoate | C₆H₉BrO₃ | CID 11117285 - PubChem [pubchem.ncbi.nlm.nih.gov]
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